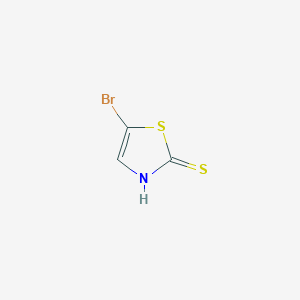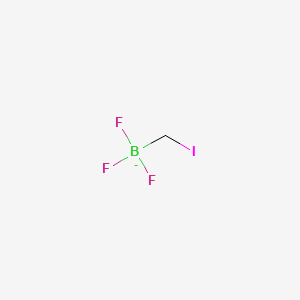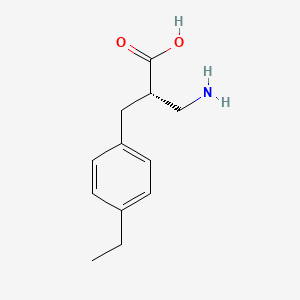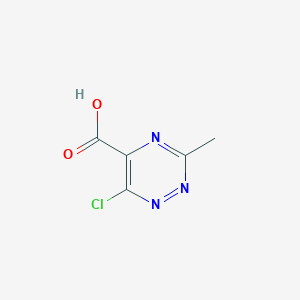
2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C16H14ClFO2. This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-4-fluorobenzyl ether and two methyl groups on the aromatic ring. It is used primarily in research settings, particularly in the fields of chemistry and pharmacology, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl alcohol and 3,4-dimethylbenzaldehyde.
Etherification Reaction: The 2-chloro-4-fluorobenzyl alcohol is reacted with 3,4-dimethylbenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes but with optimizations for large-scale reactions, such as continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzoic acid.
Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-((2-methoxy-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde.
Scientific Research Applications
2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde depends on its interaction with molecular targets. For instance, if used as a drug candidate, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde: Lacks the dimethyl groups on the aromatic ring.
2-((2-Chloro-4-fluorobenzyl)oxy)-4-methylbenzaldehyde: Contains only one methyl group on the aromatic ring.
2-((2-Chloro-4-fluorobenzyl)oxy)-3,5-dimethylbenzaldehyde: Has methyl groups at different positions on the aromatic ring.
Uniqueness
2-((2-Chloro-4-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The combination of chloro, fluoro, and dimethyl groups provides a distinct chemical profile that can be advantageous in various research applications.
Properties
Molecular Formula |
C16H14ClFO2 |
|---|---|
Molecular Weight |
292.73 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C16H14ClFO2/c1-10-3-4-12(8-19)16(11(10)2)20-9-13-5-6-14(18)7-15(13)17/h3-8H,9H2,1-2H3 |
InChI Key |
NXIWMEYCLYLSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OCC2=C(C=C(C=C2)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2-carboximidamide](/img/structure/B12986792.png)
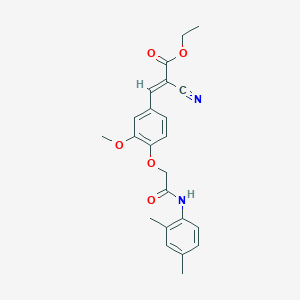
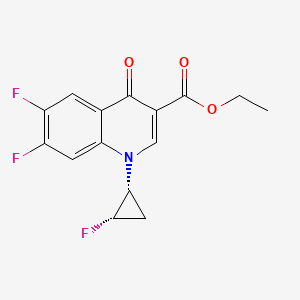
![Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12986809.png)
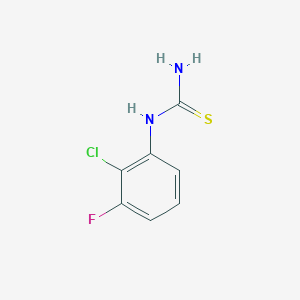
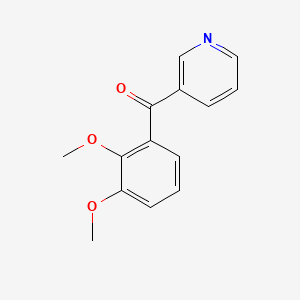
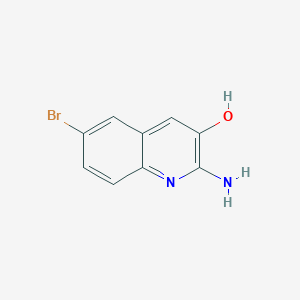
![3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid](/img/structure/B12986838.png)
